2-(ethylthio)pyrimidine chemical properties and molecular structure
2-(ethylthio)pyrimidine chemical properties and molecular structure
2-(Ethylthio)pyrimidine: Molecular Architecture, Chemical Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as privileged scaffolds due to their structural homology to natural nucleic acids[1]. Among these, 2-(ethylthio)pyrimidine and its functionalized derivatives—such as2 and 3—serve as critical building blocks for novel therapeutics[2][3]. This technical guide explores the physicochemical properties, core reactivity, and validated synthetic workflows associated with the 2-(ethylthio)pyrimidine scaffold.
Molecular Structure and Physicochemical Profiling
The base pyrimidine ring ( C4H4N2 ) is inherently electron-deficient due to the electronegativity of its two nitrogen atoms[1]. The introduction of an ethylthio group ( −SCH2CH3 ) at the C2 position fundamentally alters the electronic landscape of the molecule. The sulfur atom donates electron density via resonance ( +M effect) into the ring, while simultaneously exerting a mild inductive electron-withdrawing effect ( −I ).
This unique balance stabilizes the scaffold while enhancing its lipophilicity, a crucial parameter for cellular membrane permeability in drug design[2]. Furthermore, the ethylthio group acts as a programmable functional handle, allowing researchers to fine-tune the molecule's reactivity for downstream synthesis[4].
Table 1: Physicochemical Properties of Key 2-(Ethylthio)pyrimidine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
| 2-(Ethylthio)pyrimidine-4,6-diamine | 23994-93-6 | C6H10N4S | 170.24 g/mol | Ethylthio, Amino (x2) | Kinase inhibitors, cancer therapy[2] |
| 2-(Ethylthio)pyrimidine-5-carbaldehyde | 876890-28-7 | C7H8N2OS | 168.22 g/mol | Ethylthio, Aldehyde | Reductive amination, antituberculars[3][5] |
| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate | 778-97-2 | C9H13N3O2S | 227.29 g/mol | Ethylthio, Amino, Ester | Antiviral and anticancer intermediate[4] |
Core Chemical Reactivity and Scaffold Activation
As an Application Scientist, I approach the 2-(ethylthio)pyrimidine scaffold as a highly modular system. Its reactivity is governed by three primary pathways:
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Regioselective S-Alkylation: The synthesis of the base scaffold typically begins with a 2-mercaptopyrimidine precursor. The sulfur atom is highly nucleophilic, allowing for selective S-alkylation over N-alkylation when treated with an alkyl halide under controlled basic conditions[2].
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Oxidative Activation for SNAr: The ethylthio group itself is a poor leaving group for Nucleophilic Aromatic Substitution (SNAr). However,1 ( −SO2CH2CH3 ) drastically increases the electron-withdrawing nature of the C2 substituent[1]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, transforming the sulfone into an excellent leaving group for SNAr with complex amines or alcohols[1].
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Electrophilic Aromatic Substitution (EAS) at C5: Because the N1 and N3 atoms withdraw electron density, the C2, C4, and C6 positions are highly electrophilic. Conversely, the C5 position remains relatively electron-rich, making it the exclusive site for EAS reactions, such as formylation to yield 2-(ethylthio)pyrimidine-5-carbaldehyde[1][3].
Self-Validating Experimental Protocols
To ensure high fidelity in drug development, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Regioselective Synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine
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Objective: Introduce the ethylthio group via S-alkylation of 4,6-diamino-2-mercaptopyrimidine[2].
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Causality & Design: The reaction is strictly maintained at 0-5 °C. S-alkylation is highly exothermic; controlling the temperature prevents thermal degradation and suppresses competing N-alkylation, ensuring high regioselectivity[2].
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Step-by-Step Methodology:
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Dissolve 1.0 equivalent of 4,6-diamino-2-mercaptopyrimidine in a 1:1 mixture of ethanol and 1M aqueous NaOH.
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Cool the reaction vessel to 0-5 °C using an ice-water bath.
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Add 1.1 equivalents of ethyl iodide dropwise over 30 minutes to manage the exothermic release.
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Remove the ice bath and stir the mixture at room temperature for 4 hours.
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Extract the product using ethyl acetate, wash with brine, and recrystallize from hot ethanol.
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Self-Validation System: An aliquot of the reaction mixture is monitored via thin-layer chromatography (TLC) under UV light (254 nm). Successful S-alkylation is confirmed by a distinct Rf shift to a less polar position compared to the highly polar starting material. The absence of N-alkylated byproducts is verified by the presence of a singular major spot, validating the regioselectivity of the thermal parameters[2].
Protocol B: Oxidative Activation and SNAr Functionalization
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Objective: Convert the ethylthio group into a sulfone to enable SNAr with complex amines[1].
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Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is used as the oxidant. We utilize 2.5 equivalents to ensure complete over-oxidation to the sulfone, deliberately avoiding mixtures of sulfoxide and sulfone which severely complicate chromatographic purification[1].
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Step-by-Step Methodology:
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Dissolve 1.0 equivalent of the 2-(ethylthio)pyrimidine derivative in anhydrous dichloromethane (DCM) and cool to 0 °C.
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Slowly add 2.5 equivalents of mCPBA in portions to control the oxidative exotherm.
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Stir the reaction for 2 hours at room temperature.
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Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess oxidant.
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Extract the 2-(ethylsulfonyl)pyrimidine intermediate and proceed immediately to the SNAr reaction by refluxing with a target amine and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 70 °C.
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Self-Validation System: The protocol’s self-validation relies on a rapid quench test using KI-starch paper to confirm the complete consumption of the mCPBA oxidant, preventing downstream side reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to validate the intermediate; the complete conversion from thioether to sulfone is definitively proven by a mass shift of +32 Da ( [M+H]+ ), ensuring the scaffold is fully activated for the subsequent SNAr step[1].
Experimental workflow for the synthesis and SNAr activation of 2-(ethylthio)pyrimidine scaffolds.
Applications in Drug Development & Mechanism of Action
The 2-(ethylthio)pyrimidine scaffold is a cornerstone in the synthesis of modern therapeutics, particularly in oncology and infectious diseases[1][4].
Antitubercular Agents Recent metabolomics-guided drug discovery has identified 2-(ethylthio)pyrimidine-5-carbaldehyde as a critical building block for synthesizing 5[5]. Structure-activity relationship (SAR) studies demonstrated that the 2-ethylthio group is essential for the Cl− response phenotype, highlighting its specific structural importance in binding or membrane interaction within the macrophage phagosome[5].
Kinase Inhibitors In oncology, the scaffold is used to design competitive inhibitors for enzymes involved in nucleotide metabolism, such as deoxycytidine kinase[2]. Because the pyrimidine core structurally mimics natural nucleosides, the functional groups at the C2, C4, and C6 positions dictate the selectivity and binding affinity to the kinase's active site, effectively halting cancer cell proliferation[1][2].
Mechanism of action for 2-(ethylthio)pyrimidine derivatives in competitive enzyme inhibition.
References
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Buy 2-(Ethylthio)pyrimidine-4,6-diamine | 23994-93-6 , smolecule.com. 2
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2-(Ethylthio)pyrimidine-5-carbaldehyde DiscoveryCPR 876890-28-7 , sigmaaldrich.com.3
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Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate , chemimpex.com.4
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Compounds for modulating mycobacterium tuberculosis response (WO2023283608A1) , Google Patents. 5
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Avinash Patil, Int. J. in Pharm. Sci., 2023, Vol 1, Issue 9, 41-50 , ijpsjournal.com. 1
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Buy 2-(Ethylthio)pyrimidine-4,6-diamine | 23994-93-6 [smolecule.com]
- 3. 2-(Ethylthio)pyrimidine-5-carbaldehyde DiscoveryCPR 876890-28-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2023283608A1 - Compounds for modulating mycobacterium tuberculosis response - Google Patents [patents.google.com]
